Cas no 696646-55-6 (4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid)
4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid
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- MDL: MFCD03834506
- Inchi: 1S/C8H11N3O4/c1-6-5-7(11(14)15)9-10(6)4-2-3-8(12)13/h5H,2-4H2,1H3,(H,12,13)
- InChI Key: VYLGYJSYRJTZMP-UHFFFAOYSA-N
- SMILES: OC(CCCN1C(C)=CC([N+](=O)[O-])=N1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 027746-250mg |
4-(5-Methyl-3-nitro-pyrazol-1-yl)-butyric acid |
696646-55-6 | 250mg |
£182.00 | 2022-03-01 | ||
| Fluorochem | 027746-5g |
4-(5-Methyl-3-nitro-pyrazol-1-yl)-butyric acid |
696646-55-6 | 5g |
£963.00 | 2022-03-01 | ||
| Chemenu | CM313597-1g |
4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid |
696646-55-6 | 95% | 1g |
$424 | 2021-08-18 | |
| Fluorochem | 027746-1g |
4-(5-Methyl-3-nitro-pyrazol-1-yl)-butyric acid |
696646-55-6 | 1g |
£363.00 | 2022-03-01 | ||
| TRC | M241065-100mg |
4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid |
696646-55-6 | 100mg |
$ 230.00 | 2022-06-04 | ||
| TRC | M241065-250mg |
4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid |
696646-55-6 | 250mg |
$ 470.00 | 2022-06-04 | ||
| TRC | M241065-500mg |
4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid |
696646-55-6 | 500mg |
$ 750.00 | 2022-06-04 | ||
| abcr | AB407382-500 mg |
4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid |
696646-55-6 | 500MG |
€373.00 | 2022-03-02 | ||
| abcr | AB407382-1 g |
4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid |
696646-55-6 | 1g |
€447.00 | 2022-03-02 | ||
| Chemenu | CM313597-1g |
4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid |
696646-55-6 | 95% | 1g |
$494 | 2024-07-24 |
4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid Suppliers
4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid
4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid: A Comprehensive Overview
The compound CAS No 696646-55-6, also known as 4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid, is a significant molecule in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. Recent studies have highlighted its role in the development of novel materials, pharmaceuticals, and advanced chemical systems.
The molecular structure of 4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid consists of a pyrazole ring substituted with a methyl group and a nitro group, connected to a butanoic acid chain. This combination of functional groups imparts the compound with versatile reactivity and selectivity. The pyrazole moiety, in particular, is known for its aromatic stability and ability to participate in hydrogen bonding, making it a valuable component in drug design and catalysis.
Recent research has focused on the synthesis and characterization of this compound. Scientists have explored various synthetic pathways to optimize its production, including one-step condensation reactions and multi-component synthesis strategies. These methods have not only improved yield but also enhanced the purity of the final product, making it more suitable for industrial applications.
In terms of applications, 4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid has shown promise in the field of antimicrobial agents. Studies conducted in 2023 have demonstrated its ability to inhibit the growth of pathogenic bacteria, particularly Gram-positive strains. This property is attributed to the nitro group's electron-withdrawing effects, which disrupt bacterial cell membranes. Furthermore, this compound has been investigated as a potential precursor for developing more potent antibiotics with reduced resistance profiles.
Beyond its antimicrobial properties, this compound has also been explored in the context of materials science. Researchers have utilized it as a building block for constructing advanced polymers and self-healing materials. The carboxylic acid group in its structure facilitates polymerization reactions, enabling the creation of high-performance materials with tailored mechanical properties.
The environmental impact of CAS No 696646-55-6 has also been a topic of recent interest. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, making it less harmful to aquatic ecosystems compared to other synthetic chemicals. However, further research is needed to fully understand its long-term effects on soil and water systems.
In conclusion, 4-(5-Methyl-3-nitro-1H-pyrazol-1-y)butanoic acid represents a versatile and promising compound with applications across multiple disciplines. Its unique chemical structure and functional groups make it an attractive candidate for further exploration in drug development, materials science, and environmental chemistry. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern science and technology.
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